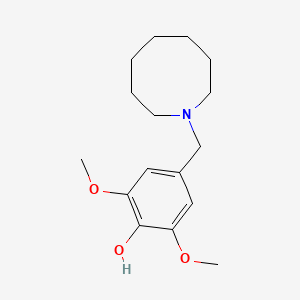
ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. This compound has gained significant attention in the scientific community due to its potential use in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been reported to have several biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. It has also been reported to have anticonvulsant, anxiolytic, and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. These include further studies on its mechanism of action, potential use in the treatment of neurological disorders, and the development of more potent and selective compounds based on its structure.
Conclusion:
In conclusion, ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction of 3-methoxybenzylamine with 2-phenoxyethanol in the presence of a base to form the intermediate product, which is then reacted with ethyl 4-chloropiperidine-1-carboxylate in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has potential applications in medicinal chemistry. It has been reported to have anticonvulsant, anxiolytic, and analgesic activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 1-[(3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-28-23(26)24(14-17-29-21-9-5-4-6-10-21)12-15-25(16-13-24)19-20-8-7-11-22(18-20)27-2/h4-11,18H,3,12-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONEWQXINPGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)

![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)
